molecular formula C7H6N2S B13116669 7H-Thiopyrano[2,3-d]pyrimidine CAS No. 874-28-2

7H-Thiopyrano[2,3-d]pyrimidine

Cat. No.: B13116669
CAS No.: 874-28-2
M. Wt: 150.20 g/mol
InChI Key: LJDXGHMZMKRRDX-UHFFFAOYSA-N
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Description

7H-Thiopyrano[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a thiopyran and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Thiopyrano[2,3-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives. This reaction is carried out in aqueous ethanol at room temperature using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light in an air atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Knoevenagel-Michael cyclocondensation reaction suggests potential for industrial application. The reaction’s high atom economy, energy efficiency, and operational simplicity make it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7H-Thiopyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyrano moiety to a dihydrothiopyrano structure.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiopyrano derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

7H-Thiopyrano[2,3-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a scaffold for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 7H-Thiopyrano[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Uniqueness: 7H-Thiopyrano[2,3-d]pyrimidine is unique due to its fused thiopyran and pyrimidine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its potential for diverse chemical modifications and biological applications makes it a valuable compound in medicinal chemistry and related fields.

Properties

CAS No.

874-28-2

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

7H-thiopyrano[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2

InChI Key

LJDXGHMZMKRRDX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CN=CN=C2S1

Origin of Product

United States

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